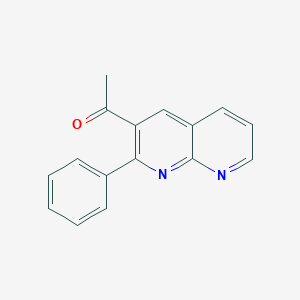![molecular formula C19H21NO3 B12637300 N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide CAS No. 920317-82-4](/img/structure/B12637300.png)
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a prop-2-en-1-yl chain, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxybenzaldehyde and 3-methoxyphenylacetic acid.
Formation of Intermediate: The intermediate compound is formed through a condensation reaction between 3-methoxybenzaldehyde and 3-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide.
Final Product Formation: The intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanocomposites.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparación Con Compuestos Similares
Similar Compounds
N-[3,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]acetamide: Similar structure but with methoxy groups at different positions.
N-[3,3-Bis(3-hydroxyphenyl)prop-2-en-1-yl]acetamide: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of methoxy groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
920317-82-4 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[3,3-bis(3-methoxyphenyl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C19H21NO3/c1-14(21)20-11-10-19(15-6-4-8-17(12-15)22-2)16-7-5-9-18(13-16)23-3/h4-10,12-13H,11H2,1-3H3,(H,20,21) |
Clave InChI |
BZHIFCBOSAEOKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC=C(C1=CC(=CC=C1)OC)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


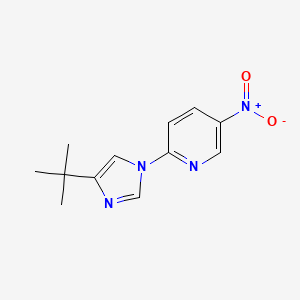

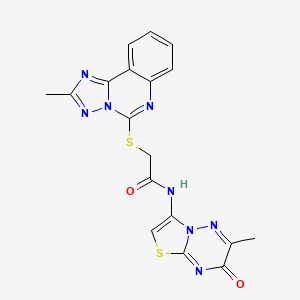
![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
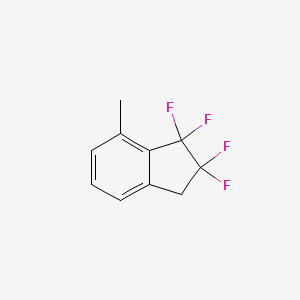
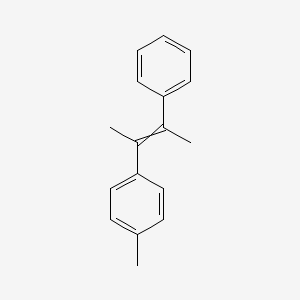
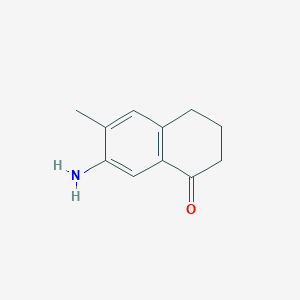
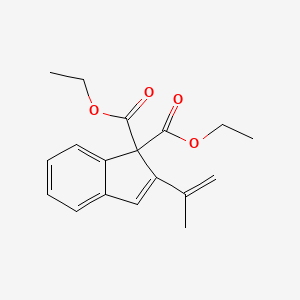
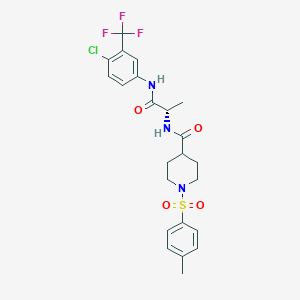
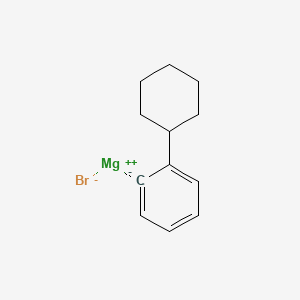
![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
